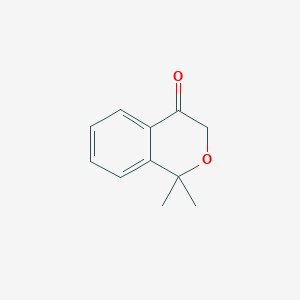

1,1-Dimethylisochroman-4-one

Description

Contextualization within Isochromanone Chemistry

To fully appreciate the scientific interest in 1,1-Dimethylisochroman-4-one, it is essential to first understand the significance of its parent structure, the isochromanone core.

Significance of Isochromanone Scaffolds in Synthetic and Natural Product Chemistry

The isochromanone scaffold is a bicyclic system consisting of a benzene (B151609) ring fused to a dihydropyranone ring. This structural unit is the core of many biologically active natural products. rsc.orgup.ptsemanticscholar.orgx-mol.com The synthesis of this scaffold is a key objective in organic chemistry, often pursued through methods like metal-catalyzed reactions, although these can require harsh conditions or specifically functionalized starting materials. rsc.orgup.ptx-mol.com More recent and environmentally benign approaches have explored enzyme-mediated synthesis, such as the use of laccase for oxidative cyclization. rsc.orgup.ptx-mol.com

The versatility of the isochromanone structure makes it a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. chemimpex.com Its capacity for diverse reactivity allows for the development of novel compounds with potential therapeutic properties. chemimpex.com Researchers have successfully utilized isochromanones in the synthesis of bioactive molecules, underscoring their importance in drug discovery and development. chemimpex.comontosight.ai Furthermore, isochromanone derivatives have been investigated for a range of biological activities, including anti-inflammatory and antioxidant properties. chemimpex.com Some have been identified as inhibitors of specific enzymes, suggesting their potential as therapeutic agents. ontosight.ai

Overview of Dihydropyranone and Benzopyranone Related Systems

The isochromanone system is closely related to other important heterocyclic structures, namely dihydropyranones and benzopyranones.

Dihydropyranones are six-membered heterocyclic compounds containing one oxygen atom and a ketone group within the ring, with one double bond reduced. wikipedia.org These structures are known for their diverse biological activities and are often found in natural products. ontosight.aismolecule.com The dihydropyranone core can be substituted with various functional groups, leading to a wide array of derivatives with potential applications in medicine and agriculture. ontosight.aismolecule.com

Benzopyranones , which include coumarins and their isomers, are bicyclic compounds where a benzene ring is fused to a pyranone ring. bioorganica.com.uaekb.egrsc.orgtaylorandfrancis.com This class of compounds is widespread in nature and exhibits a broad spectrum of biological activities, including anticancer, antifungal, and anti-inflammatory effects. ekb.egtaylorandfrancis.comontosight.ai The chemical diversity of the benzopyranone system makes it a significant area of research in medicinal chemistry for the development of new drugs. taylorandfrancis.com

Structural Features and Research Relevance of 1,1-Dimethylisochroman-4-one

1,1-Dimethylisochroman-4-one is a specific derivative within the isochromanone family. Its defining structural features are the gem-dimethyl group at the 1-position of the isochromanone core and a ketone at the 4-position. While specific research focused solely on 1,1-Dimethylisochroman-4-one is not extensively documented in the provided search results, its structural relationship to the broader class of isochromans and isochromanones suggests its potential as a synthetic intermediate and a subject for further investigation.

The synthesis of related 1-substituted and 1,1-disubstituted isochromans has been achieved through various methods, including the reaction of 1-bromoisochroman with Grignard reagents and iron-catalyzed Oxa-Pictet-Spengler cyclization. researchgate.netliv.ac.uk These synthetic strategies could potentially be adapted for the synthesis of 1,1-Dimethylisochroman-4-one. The presence of the ketone at the 4-position offers a reactive site for further chemical modifications, allowing for the synthesis of a diverse library of derivatives. The synthesis of related isochroman-4-ols has been accomplished through oxidative mercury-mediated ring closure of 2-(prop-1-enyl)phenylmethanol derivatives. researchgate.net

The gem-dimethyl group at the 1-position can influence the molecule's conformation and lipophilicity, which in turn can affect its biological activity. Studies on other isochromanone derivatives have shown that lipophilicity can correlate with antiproliferative activity. ingentaconnect.com Therefore, the specific substitution pattern of 1,1-Dimethylisochroman-4-one makes it a compound of interest for exploring structure-activity relationships within this class of molecules.

While direct research applications of 1,1-Dimethylisochroman-4-one are not detailed in the provided results, the broader research on isochromanones points to potential areas of investigation. These include its use as a scaffold for developing novel therapeutic agents, particularly in areas where isochromanones have shown promise, such as in the development of enzyme inhibitors or modulators of cellular processes. ontosight.airesearchgate.netnih.gov

Structure

3D Structure

Properties

IUPAC Name |

1,1-dimethylisochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-11(2)9-6-4-3-5-8(9)10(12)7-13-11/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMUSBSOBEQYCCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2C(=O)CO1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 1,1 Dimethylisochroman 4 One and Analogues

De Novo Synthesis Approaches

The foundational construction of the isochroman-4-one (B1313559) skeleton can be achieved through several strategic cyclization reactions.

Cyclization Reactions in Isochroman-4-one Formation

A prominent strategy for forming the isochroman-4-one ring system involves an intramolecular oxa-Michael addition. This approach has been effectively used to synthesize a variety of substituted isochromans. For instance, a highly diastereoselective method for creating the isochroman (B46142) skeleton has been developed through the copper(II)-catalyzed reaction of alcohol-tethered enones with diazo compounds. rsc.org This process is thought to occur via the intramolecular Michael-type trapping of an oxonium ylide intermediate generated in situ. rsc.org The copper(II) catalyst is believed to have a dual function, catalyzing both the decomposition of the diazo compound and the activation of the enone unit. rsc.org This method yields 3,4-substituted isochromans with high diastereoselectivity under mild conditions. rsc.org

Furthermore, an enantioselective intramolecular oxa-Michael reaction of enols has been developed using a bifunctional organocatalyst containing a squaramide and a tertiary amine. acs.org This catalyst activates o-homoformyl chalcones to produce chiral isochromenes, which are precursors to isochromanones. acs.orgresearchgate.net The resulting vinyl ether moiety in the isochromene products can be further functionalized. acs.org Another enantioselective intramolecular oxa-Michael reaction utilizes alkoxyboronates to produce 1- and 3-substituted isochromans, which has been applied to the synthesis of the dopamine (B1211576) receptor antagonist (+)-sonepiprazole. acs.org A bifunctional iminophosphorane (BIMP) catalyst has also been shown to be effective in promoting the cyclization of various substrates to form isochromans, among other cyclic ethers, with high yields and enantiomeric ratios. nih.gov

| Catalyst/Reagent | Substrate Type | Product | Key Features |

| Copper(II) | Alcohol-tethered enones and diazo compounds | 3,4-substituted isochromans | High diastereoselectivity, mild conditions. rsc.org |

| Squaramide-tertiary amine organocatalyst | o-Homoformyl chalcones | Chiral isochromenes | Good to excellent enantioselectivities. acs.org |

| Chiral bifunctional organocatalyst | Alkoxyboronates | 1- and 3-substituted isochromans | Enantioselective, applicable to drug synthesis. acs.org |

| Bifunctional iminophosphorane (BIMP) | Alcohols tethered to Michael acceptors | Substituted isochromans | High yields and enantiomeric ratios. nih.gov |

The oxa-Diels-Alder reaction represents another powerful tool for constructing the isochroman framework. rsc.orgrsc.org This cycloaddition, involving a diene and a dienophile where one of the components contains an oxygen atom, allows for the formation of the six-membered heterocyclic ring with a high degree of stereocontrol. rsc.orgrsc.org A notable example involves the reaction between o-quinodimethanes, generated from sultines, and carbonyl compounds. In the presence of a copper(II) triflate catalyst, this [4+2] cycloaddition provides a variety of functionalized isochromans, including spiroisochromans, in high yields. thieme-connect.comsorbonne-universite.fr This method demonstrates broad functional group compatibility. thieme-connect.comsorbonne-universite.fr

Recent advancements have also seen the use of gold(I) catalysts in combination with chiral scandium(III) catalysts for the synthesis of polyketide oligomers containing tetracyclic isochroman structures. rsc.orgrsc.org

| Reaction Type | Precursors | Catalyst | Product | Key Features |

| Oxa-Diels-Alder | Sultines and carbonyl compounds | Cu(OTf)₂ | Functionalized isochromans | High yields, broad functional group tolerance. thieme-connect.comsorbonne-universite.fr |

| Oxa-Diels-Alder | - | Au(I) and chiral Sc(III) | Tetracyclic isochromans | Stereoselective formation of complex structures. rsc.orgrsc.org |

Friedel-Crafts Acylation Strategies in Benzopyranone Synthesis

The Friedel-Crafts acylation is a classic and versatile method for the synthesis of aryl ketones, which can be key intermediates in the formation of benzopyranones, including isochroman-4-ones. sigmaaldrich.commasterorganicchemistry.comorganic-chemistry.org This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.commasterorganicchemistry.comwikipedia.org

An intramolecular Friedel-Crafts acylation is particularly relevant for the synthesis of cyclic ketones like isochroman-4-one. This involves the cyclization of a substrate containing both an aromatic ring and an acyl group precursor. A key advantage of Friedel-Crafts acylation is that the resulting ketone product is less reactive than the starting aromatic compound, which prevents multiple acylations. wikipedia.org Furthermore, rearrangements of the acylium ion intermediate are not observed, ensuring a predictable product structure. wikipedia.org This method has been utilized in the synthesis of various complex molecules, including the core structures of taiwaniaquinoids. sigmaaldrich.com

Approaches from Phenylethyl Alcohols

The synthesis of isochroman systems can also be achieved starting from 2-phenylethanol (B73330) derivatives. wikipedia.orgnih.gov A common and powerful method is the oxa-Pictet-Spengler reaction, which involves the condensation of a β-arylethanol with an aldehyde or ketone. sorbonne-universite.frresearchgate.net However, this reaction often requires an electron-donating group on the aromatic ring to facilitate the cyclization. sorbonne-universite.fr

A variation of this approach uses an epoxide instead of an aldehyde, which has been shown to expand the scope and increase the rate of the reaction. researchgate.net This method is compatible with highly substituted β-phenylethanols. researchgate.net Another strategy involves the intramolecular dehydrative Friedel-Crafts reaction of δ-aryl alcohols catalyzed by rhenium(VII) oxide in hexafluoroisopropanol, which efficiently produces various heterocyclic scaffolds, including isochromans. researchgate.net

Functional Group Interconversions and Modifications

Once the core 1,1-dimethylisochroman-4-one structure is established, further modifications can be made through functional group interconversions (FGIs). solubilityofthings.comnumberanalytics.comscribd.com These transformations are crucial for creating a diverse range of analogues for various applications.

Common FGIs include oxidation and reduction reactions. solubilityofthings.com For example, the ketone group at the 4-position of the isochromanone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). solubilityofthings.com This alcohol can then be a site for further reactions. Conversely, an isochroman can be oxidized to an isochromanone. For instance, the selective oxidation of isochroman to isochromanone can be achieved using molecular oxygen in the presence of specific catalysts. researchgate.net

Other modifications can involve reactions at the aromatic ring, such as nitration followed by reduction to introduce an amino group. The isochromanone ring itself can also undergo transformations. For example, treatment of 4,4-dimethyl-isochroman-1-one with lithio methoxyallene (B81269) can lead to ring-expansion reactions, forming larger cyclic ether systems. thieme-connect.de Additionally, 1-arylisochromans, which can be prepared from 1-bromoisochroman and arylmagnesium bromides, can undergo further reactions to yield ortho-substituted diphenylmethane (B89790) derivatives. researchgate.net

| Starting Material | Reagent(s) | Product | Transformation Type |

| Isochroman-4-one | NaBH₄ or LiAlH₄ | Isochroman-4-ol | Reduction. solubilityofthings.com |

| Isochroman | Molecular Oxygen, Catalyst | Isochroman-4-one | Oxidation. researchgate.net |

| 4,4-Dimethylisochroman-1-one | Lithio methoxyallene | 3-Benzoxocan-6-one derivative | Ring Expansion. thieme-connect.de |

| 1-Bromo-4,4-dimethylisochroman | Arylmagnesium bromide | 1-Aryl-4,4-dimethylisochroman | Substitution. researchgate.net |

Oxidation of Isochromans to Isochroman-4-ones

The oxidation of the benzylic C(sp³)–H bond in isochromans is a primary method for the synthesis of isochroman-4-ones. Various catalytic systems have been developed to achieve this transformation efficiently. rsc.orgbohrium.com

Catalytic Oxidation Methods (e.g., α-Angelica Lactone/Catalase)

A metal-free organocatalytic system utilizing α-angelica lactone has been developed for the benzylic C–H oxygenation of isochromans using molecular oxygen as the oxidant. rsc.org This method is noted for its use of a low-cost and low molecular weight organocatalyst. rsc.org The reaction mechanism is suggested to proceed through a radical process involving a peroxide intermediate. rsc.org

In a specific application, the oxidation of isochroman (1a) to isochromanone (2a) was carried out in the presence of catalase enzyme. The reaction, conducted with isochroman (0.1 mmol), DMAP (0.3 mmol), α-angelica lactone (25 mol%), and catalase (70 mg) in 2-MeTHF (1 mL) under an oxygen balloon at 80 °C for 24 hours, resulted in a 13% yield of the product. rsc.org

Table 1: Oxidation of Isochroman using α-Angelica Lactone/Catalase

| Reactant | Catalyst System | Solvent | Temperature | Time | Yield |

|---|

Hypervalent Iodine Reagents (e.g., o-Iodoxybenzoic Acid)

Hypervalent iodine(V) reagents, such as o-iodoxybenzoic acid (IBX), are effective for the oxidation of carbon centers adjacent to aromatic systems to form conjugated carbonyl compounds. baranlab.orgnih.gov These reactions are thought to be initiated by a single electron transfer (SET) from the substrate to IBX, forming a radical cation that undergoes further reaction to yield the final oxidized product. baranlab.orgnih.gov The use of IBX is considered a powerful methodology for selective oxidation. baranlab.org

IBX can be used catalytically in the presence of a co-oxidant like Oxone. organic-chemistry.org This allows for the in situ generation of IBX from less hazardous precursors such as 2-iodosobenzoic acid (IBA) or 2-iodobenzoic acid (2IBAcid), which is an environmentally favorable approach. organic-chemistry.org Hypervalent iodine(III) reagents are also widely utilized in the functionalization of alkenes and can be employed for various synthetic transformations, including the synthesis of isochroman derivatives. nih.govbeilstein-journals.orgcardiff.ac.uk Chiral hypervalent iodine reagents have been developed to facilitate stereoselective reactions. nih.govbeilstein-journals.orgcardiff.ac.uk

Table 2: IBX-Mediated Oxidation

| Substrate Type | Reagent | Key Feature | Reference |

|---|---|---|---|

| Benzylic Carbon Centers | o-Iodoxybenzoic Acid (IBX) | Forms conjugated aromatic carbonyls via SET mechanism. baranlab.orgnih.gov | baranlab.orgnih.gov |

| Primary/Secondary Alcohols | IBX/Oxone | Catalytic use of IBX with in situ regeneration. organic-chemistry.org | organic-chemistry.org |

Reduction Reactions (e.g., Lithium Aluminum Hydride)

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing a wide range of functional groups, including ketones. biotrend.commasterorganicchemistry.com In the context of isochroman-4-ones, LiAlH₄ can be used to reduce the ketone functionality to a hydroxyl group, forming the corresponding isochroman-4-ol. This reagent is more powerful than sodium borohydride. biotrend.com It effectively reduces aldehydes and ketones to alcohols. masterorganicchemistry.comyoutube.com Reactions involving LiAlH₄ are typically conducted in a dry, inert atmosphere due to its violent reaction with water. biotrend.com

In a study involving 1-arylisochromans, treatment of o-(bromoalkyl)benzophenones with lithium aluminum hydride resulted in the conversion of the ketones into the corresponding carbinols. researchgate.net

Bromination and Related Halogenation Reactions

Bromination of isochroman derivatives can be a key step in multi-step synthetic sequences. For instance, the bromination of 6-hydroxy-1,1,3,3-tetramethylisochroman with bromine in chloroform (B151607) occurs at the expected ortho position to yield 7-bromo-6-hydroxy-1,1,3,3-tetramethylisochroman. journals.co.za This intermediate can then be further transformed, for example, through oxidation to the corresponding quinone. journals.co.za

Catalytic Strategies in Isochromanone Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to construct complex molecular architectures like isochromanones, offering efficiency and selectivity.

Gold-Catalyzed Approaches in Heterocycle Synthesis

Gold catalysts have emerged as powerful tools in organic synthesis, particularly for the construction of heterocyclic compounds. acs.orgacs.org Gold complexes typically function as π-Lewis acids, activating alkynes towards nucleophilic attack without a tendency for redox processes. wordpress.com

A notable strategy for synthesizing isochromanones involves a gold(III) chloride (AuCl₃) catalyzed tandem reaction. acs.orgacs.org This sequence can include an intramolecular exo-dig heterocyclization, enol isomerization, and a Claisen rearrangement, leading to isochromanones with a quaternary center in high yields. acs.orgacs.org This method is versatile and allows for the synthesis of structurally diverse analogues. acs.orgacs.org Gold(I)-catalyzed reactions have also been instrumental in the synthesis of various heterocycles, including isochromenes, through intramolecular cyclizations. wordpress.comresearchgate.netresearchgate.net

Table 3: Gold-Catalyzed Synthesis of Isochromanones

| Catalyst | Reaction Type | Key Feature | Reference |

|---|---|---|---|

| AuCl₃ | Tandem Heterocyclization/Isomerization/Rearrangement | Synthesis of isochromanones with a quaternary center. acs.orgacs.org | acs.orgacs.org |

| Gold(I) Complexes | Intramolecular Hydroarylation | Stereoretentive cyclization to form isochromanes. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

Asymmetric Electrocatalysis

Asymmetric electrocatalysis is emerging as a powerful and sustainable strategy in modern organic synthesis, leveraging electricity to drive redox transformations. beilstein-journals.orgrsc.org This approach offers a green alternative to conventional redox reactions by replacing chemical reagents with electrons, thereby enhancing atom and step economy while minimizing waste. beilstein-journals.org In the realm of asymmetric synthesis, electrocatalysis provides a unique platform for creating chiral molecules by introducing new elements of chirality into achiral starting materials. beilstein-journals.orguwindsor.ca The induction of asymmetry is typically achieved through the use of chiral catalysts, mediators, or electrodes. beilstein-journals.org

The core principle of asymmetric electrocatalysis involves the generation of a chiral catalytic species at an electrode, which then interacts with a prochiral substrate to produce an enantioenriched product. The catalyst is subsequently regenerated at the electrode, completing the catalytic cycle. rsc.org This process allows for the use of sub-stoichiometric amounts of the chiral mediator, making it an economical and efficient approach. mdpi.com

Recent advancements have seen the application of asymmetric electrocatalysis in a variety of transformations, including C-H functionalization, alkene functionalization, and cross-electrophile couplings. mdpi.com For instance, the combination of a chiral Lewis acidic Rh complex with electrosynthesis has enabled the oxidative coupling of 2-acyl imidazoles with silyl (B83357) enol ethers to produce 1,4-dicarbonyls with high enantioselectivity. mdpi.com

While direct examples of asymmetric electrocatalysis for the synthesis of 1,1-dimethylisochroman-4-one are not prevalent in the reviewed literature, the principles can be applied to the synthesis of isochromanone derivatives. For example, an efficient asymmetric synthesis of isochromanone derivatives has been achieved through a cascade reaction involving carboxylic oxonium ylides, utilizing a bimetallic relay catalytic system. nih.gov This highlights the potential for developing electrochemical methods for similar transformations.

The table below outlines key aspects and findings related to asymmetric electrocatalysis for the synthesis of chiral compounds, which could be adapted for isochromanone synthesis.

| Catalyst System | Transformation | Product Type | Enantiomeric Excess (ee) | Key Features |

| Chiral Rh Complex | Oxidative C-H Functionalization | 1,4-Dicarbonyls | Up to >99% | Enables formation of all-carbon quaternary stereocenters. mdpi.com |

| Rh(II)/Chiral N,N′-dioxide-Metal Complex | O-H Insertion/Aldol (B89426) Cyclization | Benzo-fused δ-lactones | Good to excellent | Creates vicinal quaternary stereocenters. nih.gov |

| Chiral Ni Catalyst | Reductive Cross-Coupling | β-phenethylamines | Good to excellent | Utilizes an undivided cell for efficiency. researchgate.net |

| Chiral Mn-salen Complex | Asymmetric Epoxidation | Epoxides | Not specified | Electrochemical regeneration of the catalyst. beilstein-journals.org |

| Chiral Copper Catalyst | Asymmetric Oxidation | α-hydroxycycloalkanones | Not specified | Kinetic resolution of racemic alcohols. beilstein-journals.org |

Continuous-Flow Photochemistry in Isochromanone Synthesis

Continuous-flow photochemistry has become a significant and innovative technology in chemical synthesis, offering substantial benefits over traditional batch processing, particularly for photochemical reactions. vapourtec.comresearchgate.net This methodology utilizes a continuously flowing stream of reactants through a reactor where they are exposed to light, enabling precise control over parameters like light intensity, residence time, and temperature. vapourtec.com The advantages include improved safety, scalability, and reaction efficiency, making it an attractive approach for producing pharmaceuticals and other fine chemicals. vapourtec.comresearchgate.net

The application of flow photochemistry is particularly beneficial for reactions involving highly reactive intermediates or those that are sensitive to over-irradiation, as the products are continuously removed from the irradiated zone. nih.gov This minimizes the formation of byproducts and can lead to higher yields and purer products. nih.gov The small dimensions of the reaction channels in micro- and meso-flow reactors ensure uniform light penetration throughout the reaction mixture, which is often a challenge in larger batch reactors. nih.govcore.ac.uk

A notable application of this technology is the photocatalyzed synthesis of isochromanones. nih.gov Research has demonstrated the synthesis of various isochromanone derivatives from benzenediazonium (B1195382) salts and alkenes under both batch and continuous-flow conditions. nih.gov The transition to a continuous-flow setup, using an in-house-made apparatus, proved effective, particularly after resolving solubility issues with the starting materials. nih.gov The use of visible light photoredox catalysis in these syntheses represents an energy-efficient and powerful tool in organic chemistry. researchgate.net

The table below summarizes the results for the synthesis of several isochromanone analogues using a photocatalytic method that is amenable to continuous-flow processing.

| Entry | Diazonium Salt | Alkene | Product | Yield (%) |

| 1 | 2-methoxycarbonylbenzenediazonium tetrafluoroborate (B81430) | methyl methacrylate | 4a | 70 |

| 2 | 2-methoxycarbonylbenzenediazonium tetrafluoroborate | ethyl methacrylate | 4b | 65 |

| 3 | 2-ethoxycarbonylbenzenediazonium tetrafluoroborate | methyl methacrylate | 4c | 72 |

| 4 | 2-isopropoxycarbonylbenzenediazonium tetrafluoroborate | methyl methacrylate | 4d | 60 |

| 5 | 2-(benzyloxycarbonyl)benzenediazonium tetrafluoroborate | methyl methacrylate | 4e | 55 |

| 6 | 4,5-dimethoxy-2-methoxycarbonylbenzenediazonium tetrafluoroborate | methyl methacrylate | 4f | 68 |

| 7 | 2-methoxycarbonylbenzenediazonium tetrafluoroborate | n-butyl acrylate | 4g | 58 |

| 8 | 2-methoxycarbonylbenzenediazonium tetrafluoroborate | styrene | 4h | 45 |

| 9 | 2-methoxycarbonylbenzenediazonium tetrafluoroborate | 4-chlorostyrene | 4i | 50 |

| 10 | 2-methoxycarbonylbenzenediazonium tetrafluoroborate | 4-methoxystyrene | 4j | 42 |

| 11 | 2-methoxycarbonylbenzenediazonium tetrafluoroborate | trans-stilbene | 4k | 19 |

Data sourced from a study on the photocatalyzed synthesis of isochromanones. nih.gov The reactions were performed by mixing the benzenediazonium tetrafluoroborate (1 mmol), alkene (1.2 equiv), and Ru(bpy)3Cl2 (0.005 equiv) in CH3CN (4 mL) and irradiating with 440 nm LEDs for 6–8 hours. Yields refer to isolated products after chromatographic purification. nih.gov

This methodology showcases the potential of continuous-flow photochemistry to streamline the synthesis of complex molecules like isochromanones, offering a more sustainable and efficient manufacturing process. mdpi.com

Chemical Reactivity and Mechanistic Investigations of 1,1 Dimethylisochroman 4 One

Reactions of the Ketone Moiety

The carbonyl group at the C-4 position is the most reactive site for nucleophilic attack. It undergoes a variety of standard ketone reactions, allowing for extensive functionalization at this position.

Nucleophilic Addition Reactions: The electrophilic carbon of the ketone readily reacts with a range of nucleophiles. wikipedia.org

Reduction to Alcohols: The ketone can be reduced to the corresponding secondary alcohol, 1,1-Dimethylisochroman-4-ol. This transformation is typically achieved using hydride-based reducing agents. Common reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.orgmasterorganicchemistry.com The choice of reagent can be significant, as LiAlH₄ is a much stronger reducing agent and could potentially open the lactone ring under harsh conditions, whereas NaBH₄ is milder and more selective for the ketone. masterorganicchemistry.com

Grignard and Organolithium Reactions: Addition of Grignard reagents (R-MgX) or organolithium reagents (R-Li) to the ketone leads to the formation of tertiary alcohols after an acidic workup. wikipedia.org This provides a reliable method for introducing new carbon-carbon bonds at the C-4 position.

Wittig Reaction: The ketone can be converted into an alkene through the Wittig reaction. libretexts.orglibretexts.org This involves reacting the compound with a phosphorus ylide (a Wittig reagent), which replaces the carbonyl oxygen with a carbon group, yielding a 4-alkylidene-1,1-dimethylisochroman. A key advantage of the Wittig reaction is that the double bond's position is fixed, avoiding the formation of isomeric mixtures that can occur in elimination reactions. libretexts.org

Cyanohydrin Formation: The addition of a cyanide ion (e.g., from HCN or NaCN) to the carbonyl group results in the formation of a cyanohydrin. masterorganicchemistry.com This reaction introduces both a hydroxyl group and a nitrile group at the C-4 position, which can be further hydrolyzed to an α-hydroxy carboxylic acid.

Reactions Involving Enolates: The protons on the carbon atom adjacent to the ketone (the α-carbon, C-3) are acidic (pKa ≈ 20) and can be removed by a strong base to form an enolate. wikipedia.org However, in 1,1-Dimethylisochroman-4-one, the C-3 position is a quaternary carbon bearing two methyl groups, meaning there are no α-protons. Therefore, it cannot form an enolate at this position and will not undergo typical enolate-based reactions like aldol (B89426) condensation or α-halogenation at C-3.

Reactivity of the Dihydropyranone Ring System

The dihydropyranone ring, being a cyclic ester (lactone) fused to a benzene (B151609) ring, exhibits its own characteristic reactivity.

Ring-Expansion Reactions: The isochromanone framework can be induced to undergo rearrangement and expansion. In one reported example, a derivative, 4-hydroxy-4-(3-methoxy-1-propynyl)-1,1-dimethylisochroman, undergoes a palladium(0)-catalyzed ring-expansion to yield a ten-membered ring product. thieme-connect.com This type of transformation highlights the potential for using the inherent strain and functionality of the ring system to access more complex molecular architectures.

Lactone Hydrolysis: As a lactone, the ester linkage within the ring can be cleaved by hydrolysis under either acidic or basic conditions. This ring-opening reaction would result in the formation of a carboxylic acid and an alcohol, specifically 2-(2-hydroxypropan-2-yl)phenylacetic acid.

Reductive Cleavage: Very strong reducing agents like lithium aluminum hydride, particularly at elevated temperatures, can reduce the lactone functionality in addition to the ketone. This would lead to the ring opening to form a diol.

The table below summarizes key reactions involving the ketone and the ring system.

Table 1: Summary of Reactions for 1,1-Dimethylisochroman-4-one| Section | Reaction Type | Reagents | Product Type |

|---|---|---|---|

| 3.1 | Ketone Reduction | NaBH₄ or LiAlH₄ | Secondary Alcohol |

| 3.1 | Grignard Reaction | R-MgX, then H₃O⁺ | Tertiary Alcohol |

| 3.1 | Wittig Reaction | Ph₃P=CR₂ | Alkene |

| 3.2 | Ring Expansion | Pd(0) catalyst (on derivative) | Ten-membered ring |

| 3.2 | Lactone Hydrolysis | H₃O⁺ or OH⁻ | Carboxylic acid/alcohol |

Stereoselective Transformations and Control

Stereoselectivity is the preference for the formation of one stereoisomer over another. wikipedia.org This is a critical consideration in synthesis, especially when creating chiral molecules for biological applications. wikipedia.org

A diastereoselective reaction is one in which one diastereomer is preferentially formed over another. wikipedia.orgsaskoer.ca In reactions involving 1,1-Dimethylisochroman-4-one derivatives, diastereoselectivity can be achieved when a new chiral center is created in a molecule that already contains a stereocenter.

For example, if the ketone at C-4 is reduced to an alcohol after a chiral center has been introduced elsewhere in the molecule, the approach of the hydride reagent can be influenced by the existing stereocenter. This steric hindrance or electronic guidance will favor attack from one face of the planar carbonyl group over the other, leading to an unequal mixture of diastereomeric alcohol products. youtube.com While specific studies on 1,1-Dimethylisochroman-4-one are limited, this general principle of substrate-controlled diastereoselectivity is a fundamental concept in organic synthesis. acs.org

An enantioselective reaction produces one enantiomer of a chiral product in excess of the other from an achiral starting material. wikipedia.orgwikipedia.org This is typically accomplished using a chiral catalyst, reagent, or auxiliary.

Asymmetric Reduction: The enantioselective reduction of the ketone at C-4 to a chiral alcohol can be achieved using chiral reducing agents or catalysts. For instance, CBS (Corey-Bakshi-Shibata) reduction, which uses a chiral oxazaborolidine catalyst with a borane (B79455) source, is a well-established method for the asymmetric reduction of ketones.

Catalytic Asymmetric Cyclization: Enantioselective approaches can also be used to construct the isochromanone ring system itself. For instance, strategies analogous to the oxa-Pictet-Spengler cyclization can be performed enantioselectively using chiral Brønsted acids as catalysts. rsc.orgresearchgate.net This would involve the cyclization of an appropriate achiral precursor to form the chiral isochromanone core with high enantiomeric excess.

The table below outlines potential stereoselective transformations.

Table 2: Stereoselective Transformations| Section | Transformation | Method | Outcome |

|---|---|---|---|

| 3.3.1 | Diastereoselective Reduction | Reduction of a chiral derivative | Formation of one diastereomer in excess |

| 3.3.2 | Enantioselective Reduction | CBS Reduction | Formation of one enantiomer of the alcohol in excess |

| 3.3.2 | Enantioselective Cyclization | Chiral Brønsted acid catalysis | Enantioselective formation of the isochromanone ring |

Mechanistic Pathways of Key Reactions

Understanding the reaction mechanisms is crucial for predicting products and optimizing reaction conditions. nih.gov

Mechanism of Ketone Addition: The fundamental reaction at the ketone is nucleophilic addition. The process generally involves two steps:

Nucleophilic Attack: The nucleophile (e.g., a hydride ion :H⁻ from NaBH₄ or the carbanion from a Grignard reagent) attacks the electrophilic carbonyl carbon. masterorganicchemistry.com This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate.

Protonation: In a subsequent step (often an acidic workup), the negatively charged oxygen of the alkoxide intermediate is protonated by a proton source (like H₃O⁺) to yield the final neutral alcohol product. masterorganicchemistry.com

Mechanism of the Wittig Reaction: The Wittig reaction proceeds through a distinct pathway:

Nucleophilic Addition: The phosphorus ylide acts as a nucleophile, attacking the ketone to form a betaine (B1666868) intermediate, which has adjacent positive (phosphorus) and negative (oxygen) charges.

Oxaphosphetane Formation: The betaine rapidly cyclizes to form a four-membered ring intermediate called an oxaphosphetane. libretexts.org

Decomposition: The oxaphosphetane collapses, breaking the C-O and C-P bonds and forming a very strong phosphorus-oxygen double bond in triphenylphosphine (B44618) oxide and the desired C=C double bond of the alkene product. libretexts.org

Mechanism of Oxa-Pictet-Spengler Cyclization: In the enantioselective synthesis of related isochromans, the oxa-Pictet-Spengler reaction is key. researchgate.net The mechanism, when catalyzed by a chiral Brønsted acid, involves the acid activating an aldehyde or its equivalent, which is then attacked intramolecularly by a nucleophilic hydroxyl group. The resulting cyclized intermediate then loses water to form the dihydropyran ring, with the chiral catalyst controlling the facial selectivity of the cyclization to produce one enantiomer preferentially.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of 1,1-Dimethylisochroman-4-one, offering a comprehensive view of its atomic connectivity and spatial arrangement.

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed for the complete assignment of proton (¹H) and carbon (¹³C) signals.

¹H-NMR and ¹³C-NMR: 1D NMR spectra provide initial information on the chemical environment of hydrogen and carbon atoms. For instance, in derivatives of 1,1-Dimethylisochroman-4-one, the gem-dimethyl groups typically appear as distinct singlets in the ¹H-NMR spectrum. uchile.cl The chemical shifts in both ¹H and ¹³C spectra are influenced by the substitution pattern on the aromatic ring and the isochromanone core. chemistrysteps.com

COSY (Correlation Spectroscopy): This 2D technique reveals proton-proton (¹H-¹H) couplings, which helps in identifying adjacent protons within the molecular structure. emerypharma.comsdsu.edu For example, COSY spectra can delineate the coupling networks within the aromatic and aliphatic portions of the molecule. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, providing a clear map of C-H one-bond connectivities. sdsu.eduprinceton.edu This is crucial for assigning specific proton signals to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments detect long-range couplings between protons and carbons (typically over two to four bonds). emerypharma.comsdsu.edu This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule, such as the connection between the dimethyl group and the isochromanone ring. uchile.cl

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is instrumental in determining the spatial proximity of protons. researchgate.net It provides through-space correlations, which are essential for stereochemical assignments. princeton.edu

A representative, though not exhaustive, dataset for a 1,1-dimethylisochroman-4-one derivative is presented below:

| Proton (¹H) Signal | Carbon (¹³C) Signal | COSY Correlations | HMBC Correlations |

| Aromatic Protons | Aromatic Carbons | With adjacent aromatic protons | To other aromatic carbons, carbonyl carbon |

| Methylene (B1212753) Protons | Methylene Carbon | With adjacent methylene or methine protons | To gem-dimethyl carbons, aromatic carbons |

| Gem-dimethyl Protons | Gem-dimethyl Carbons | None | To methylene carbon, quaternary carbon |

For chiral derivatives of 1,1-Dimethylisochroman-4-one, NMR techniques, particularly NOESY, are pivotal in assigning the relative stereochemistry. By observing the Nuclear Overhauser Effect between specific protons, their through-space proximity can be established, which in turn defines their relative orientation in the three-dimensional structure. encyclopedia.pub For instance, NOE correlations can help determine the orientation of substituents on the isochromanone ring relative to each other. researchgate.net

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of 1,1-Dimethylisochroman-4-one and its analogues. rsc.orglcms.cz

Mass Spectrometry (MS): Standard MS provides the mass-to-charge ratio (m/z) of the molecular ion, confirming the molecular weight of the compound. Fragmentation patterns observed in the mass spectrum can offer additional structural information.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, typically to four or more decimal places. filab.frbioanalysis-zone.cominnovareacademics.in This precision allows for the unambiguous determination of the elemental formula of a compound, distinguishing it from other compounds with the same nominal mass. bioanalysis-zone.com This is a critical step in the identification of new derivatives of 1,1-Dimethylisochroman-4-one. researchgate.net

| Technique | Information Obtained | Application to 1,1-Dimethylisochroman-4-one |

| MS | Molecular weight, Fragmentation pattern | Confirmation of the expected mass, initial structural clues. |

| HRMS | Exact mass, Elemental formula | Unambiguous determination of the molecular formula. innovareacademics.innih.gov |

Chiroptical Spectroscopy

Chiroptical techniques are indispensable for determining the absolute configuration of chiral 1,1-Dimethylisochroman-4-one derivatives.

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. encyclopedia.pubnih.gov The resulting ECD spectrum is highly sensitive to the molecule's absolute configuration and conformation. encyclopedia.pub By comparing the experimental ECD spectrum of a chiral 1,1-Dimethylisochroman-4-one derivative with the spectra of known compounds or with spectra predicted by quantum chemical calculations, the absolute configuration can be unequivocally assigned. researchgate.netresearchgate.net This method has been successfully applied to various isochromanone derivatives to establish their stereochemistry. researchgate.netmdpi.com

Vibrational Spectroscopy (e.g., Infrared, Raman, Surface-Enhanced Raman Scattering) in Structural Analysis

Vibrational spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present. uni-siegen.de

Infrared (IR) Spectroscopy: IR spectroscopy is routinely used to identify characteristic functional groups. ksu.edu.sa In 1,1-Dimethylisochroman-4-one, the most prominent IR absorption band is typically due to the stretching vibration of the carbonyl group (C=O) in the lactone ring, which appears in the characteristic region for ketones. nih.govyoutube.com Other bands corresponding to C-O and aromatic C-H stretching vibrations are also observed. americanpharmaceuticalreview.com

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. edinst.com It is particularly sensitive to non-polar bonds and can provide information about the carbon skeleton of the molecule. ksu.edu.sa While IR spectroscopy relies on a change in dipole moment during a vibration, Raman spectroscopy depends on a change in polarizability. edinst.com

The combination of these spectroscopic methods provides a powerful and comprehensive approach to the structural elucidation and stereochemical assignment of 1,1-Dimethylisochroman-4-one and its derivatives, ensuring a high degree of confidence in the assigned structures.

Stereochemistry, Conformational Analysis, and Tautomerism

Absolute and Relative Stereochemistry of Isochromanone Frameworks

Stereochemistry is a critical aspect of the isochromanone framework, defining the three-dimensional arrangement of its atoms. The distinction between absolute and relative configuration is fundamental. algoreducation.comlibretexts.org Absolute configuration describes the definitive spatial arrangement of atoms around a chiral center, designated by R/S nomenclature, while relative configuration refers to the arrangement of different parts of the molecule in relation to each other. algoreducation.comlibretexts.org

The determination of the absolute configuration of chiral isochromanones often relies on a combination of experimental techniques and computational methods. frontiersin.org For instance, the absolute configuration of novel isochromanone derivatives has been established by comparing their experimental electronic circular dichroism (ECD) spectra with those of structurally related compounds of known configuration. nih.gov This chiroptical technique provides information about the spatial arrangement of atoms in a chiral molecule.

For determining the relative configuration, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through Nuclear Overhauser Effect (NOE) experiments, is a powerful tool. nih.govacs.org NOE experiments can reveal the spatial proximity of protons within a molecule, which helps in assigning the relative arrangement of substituents. However, in some cases, NOE data can be ambiguous, necessitating further analysis. acs.org In such challenging situations, computational methods, such as GIAO NMR shift calculations, can be employed to compare theoretical chemical shifts with experimental data to assign the relative configurations of diastereoisomers. frontiersin.orgacs.org

Conformational Preferences and Dynamics

Conformational analysis is the study of the different spatial arrangements, or conformations, that a molecule can adopt through rotation around single bonds. libretexts.org The isochromanone skeleton contains a dihydropyranone ring fused to a benzene (B151609) ring. This heterocyclic ring is not planar and adopts preferred conformations to minimize steric and torsional strain.

Drawing parallels from the well-studied conformational analysis of cyclohexane (B81311) and related heterocycles like cyclohexene, the dihydropyranone ring of an isochromanone is expected to exist in non-planar conformations such as a half-chair or sofa conformation. nobelprize.org In these arrangements, substituents can occupy either axial-like or equatorial-like positions. Generally, conformations that place bulky substituents in equatorial-like positions are energetically favored to avoid destabilizing 1,3-diaxial interactions. nobelprize.org

The dynamic nature of the ring means that these conformations can interconvert. The energy barrier for this interconversion and the relative population of each conformer are influenced by the nature and position of substituents on the ring. ic.ac.uk For 1,1-dimethylisochroman-4-one, the gem-dimethyl group at the C1 position significantly influences the conformational preference of the heterocyclic ring. Molecular mechanics calculations can be used to predict the relative energies of different conformers and thus the most stable conformation. nih.gov

Tautomeric Equilibria and Interconversion Pathways

Tautomerism is a phenomenon where a single compound exists as a mixture of two or more readily interconvertible structural isomers, known as tautomers. tgc.ac.in 1,1-Dimethylisochroman-4-one, which possesses a ketone functional group and hydrogen atoms on the carbon adjacent to the carbonyl group (the α-carbon), can undergo keto-enol tautomerism. This involves the migration of a proton from the α-carbon to the carbonyl oxygen, with a corresponding shift of the pi-electrons.

The equilibrium between the keto form (1,1-dimethylisochroman-4-one) and its enol form is dynamic. Under most conditions, the keto form is significantly more stable and predominates in the equilibrium mixture. masterorganicchemistry.com However, the presence of the enol tautomer, even in small amounts, can be crucial for the compound's reactivity. tgc.ac.in

The interconversion between the keto and enol forms is typically catalyzed by either acid or base. tgc.ac.inmasterorganicchemistry.com

Base-catalyzed enolization: A base removes an α-proton to form an enolate ion, which is then protonated on the oxygen atom to yield the enol.

Acid-catalyzed enolization: The carbonyl oxygen is first protonated, making the α-protons more acidic. A weak base (like the solvent) then removes an α-proton to form the enol.

The position of the tautomeric equilibrium can be influenced by several factors, including the structure of the compound and the solvent. wuxiapptec.comcore.ac.uk For example, solvent polarity can have a strong effect on the percentage of the enol form at equilibrium. masterorganicchemistry.com

Table 1: Factors Influencing Keto-Enol Equilibrium

| Factor | Effect on Equilibrium | Rationale |

|---|---|---|

| Solvent Polarity | Less polar solvents can favor the enol form. masterorganicchemistry.com | The enol tautomer can be stabilized by intramolecular hydrogen bonding in less polar solvents. masterorganicchemistry.com |

| Aromaticity | If the enol form is part of an aromatic system, it is significantly stabilized. masterorganicchemistry.com | The large stabilization energy of an aromatic ring can shift the equilibrium almost completely to the enol side (e.g., phenol). encyclopedia.pub |

| Hydrogen Bonding | Intramolecular hydrogen bonding can stabilize the enol form. | This is particularly relevant in 1,3-dicarbonyl compounds, where a stable six-membered ring can be formed. tgc.ac.in |

Chirality in Substituted Isochromanones

Chirality arises when a molecule is non-superimposable on its mirror image. The most common source of chirality in organic molecules is the presence of a stereocenter, typically a carbon atom bonded to four different substituents. algoreducation.com

The parent compound, 1,1-dimethylisochroman-4-one, is achiral. The C1 carbon is bonded to two identical methyl groups, and therefore, it is not a stereocenter. The molecule possesses a plane of symmetry that passes through the C1 and C4 atoms, rendering it achiral.

However, chirality can be introduced into the isochromanone framework through substitution. If a substituent is introduced at a position that creates a stereocenter, the molecule will become chiral and can exist as a pair of enantiomers. For example, substituting one of the hydrogens at the C3 position with a group 'R' (where R is not H) would make C3 a chiral center. This would result in two enantiomers: (R)-3-substituted-1,1-dimethylisochroman-4-one and (S)-3-substituted-1,1-dimethylisochroman-4-one. Chiral substituted chromanes and isochromanones are important substructures found in numerous natural products and biologically active compounds. nih.gov The synthesis of a specific enantiomer often requires asymmetric synthesis methods. nih.govacs.org

Synthesis and Characterization of Substituted 1,1 Dimethylisochroman 4 One Derivatives

Design and Synthesis of Novel Analogues

The design of novel analogues of 1,1-dimethylisochroman-4-one often involves the introduction of various substituents at different positions of the isochroman (B46142) core to modulate its chemical and physical properties. A key strategy for the synthesis of the isochroman framework is the Oxa-Pictet-Spengler reaction, which involves the cyclization of a β-arylethanol with a carbonyl compound. This method has been shown to be effective for the synthesis of 1-substituted and 1,1'-disubstituted isochromans under the catalysis of various Lewis acids like iron(II) triflate (Fe(OTf)₂) or bismuth(III) triflate (Bi(OTf)₃). conicet.gov.arliv.ac.uk

For instance, the reaction of β-arylethanols with ketones or their ketals can yield 1,1'-disubstituted isochromans. conicet.gov.ar While the direct synthesis of 1,1-dimethylisochroman-4-one is not extensively detailed in the provided literature, the synthesis of structurally related compounds provides a clear pathway. A notable example is the synthesis of 1-hydroxy-1-methoxyallenyl-4,4-dimethylisochroman, which starts from 4,4-dimethylisochroman-1-one. thieme-connect.de This reaction involves the treatment of 4,4-dimethylisochroman-1-one with lithiated methoxyallene (B81269), demonstrating a method to introduce a functionalized side chain at the 1-position. thieme-connect.de

Another approach to novel analogues involves the substitution at the 1-position with aryl groups. 1-Arylisochromans have been prepared from 1-bromo-4,4-dimethylisochroman by reaction with arylmagnesium bromides, showcasing a versatile method for creating a library of 1-aryl substituted derivatives. researchgate.net

Below is a table summarizing the synthesis of a key intermediate that can be derived from a 1,1-dimethylisochroman-4-one precursor.

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 4,4-Dimethylisochroman-1-one | Methoxyallene, n-BuLi, THF, -30 °C | 1-Hydroxy-1-methoxyallenyl-4,4-dimethylisochroman | 98 | thieme-connect.de |

Regioselective Functionalization Strategies

Regioselective functionalization allows for the precise introduction of chemical groups at specific positions on the 1,1-dimethylisochroman-4-one scaffold, which is crucial for developing derivatives with desired properties. While direct C-H functionalization of 1,1-dimethylisochroman-4-one is an emerging area, principles from related heterocyclic systems can be applied.

One of the most powerful modern techniques is the direct C-H activation. sigmaaldrich.com For aromatic systems, palladium-catalyzed non-directed C-H functionalization has been shown to be effective for a broad range of substrates when using specific ligands like 2-pyridones. nih.gov The site selectivity in such reactions is typically governed by a combination of steric and electronic effects. nih.gov This suggests that functionalization of the aromatic ring of 1,1-dimethylisochroman-4-one could be achieved with predictable regioselectivity.

Another potential strategy is radical-based functionalization. For instance, the regioselective C-H functionalization of electron-deficient heteroarenes has been achieved using radical addition processes. Current time information in Chatham County, US. Although the aromatic ring in 1,1-dimethylisochroman-4-one is not electron-deficient, the principles of controlling regioselectivity through substituent effects could be explored.

Conjugate addition reactions also offer a viable route for regioselective functionalization, particularly for derivatives of 1,1-dimethylisochroman-4-one that contain an α,β-unsaturated system. Studies on α,β-γ,δ-unsaturated ketones and thiol esters have shown that Grignard reagents can undergo highly regioselective 1,4-addition reactions. organic-chemistry.org This method could be adapted to introduce substituents at the β-position relative to the carbonyl group in appropriately designed 1,1-dimethylisochroman-4-one derivatives.

The following table outlines general strategies for regioselective functionalization applicable to aromatic systems.

| Strategy | Catalyst/Reagent | Potential Site of Functionalization | Key Features |

| Non-directed C-H Activation | Palladium with 2-pyridone ligand | Aromatic ring | Governed by steric and electronic effects |

| Radical-based Functionalization | Alkylsulfinate salts | Aromatic ring | Tunable regioselectivity based on conditions |

| Conjugate Addition | Grignard reagents | β-position of an unsaturated derivative | High regioselectivity for 1,4-addition |

Stereochemical Control in Derivative Synthesis

Controlling the stereochemistry during the synthesis of 1,1-dimethylisochroman-4-one derivatives is essential when creating chiral molecules with specific biological activities or properties. While the parent molecule is achiral, the introduction of a substituent at a non-gem-dimethylated carbon can create a stereocenter.

Stereoselective synthesis of related heterocyclic compounds provides valuable insights. For example, the stereoselective synthesis of tetrahydroisoquinolines, which share a similar bicyclic core, has been achieved using chiral N-tert-butanesulfinyl imines. ua.es Diastereoselective allylation and propargylation of these chiral imines allow for the controlled introduction of substituents. ua.es

In the context of oxygen-containing heterocycles, stereoselective methods for the synthesis of tetrahydropyrans are particularly relevant. The synthesis of the macrolactone core of (+)-neopeltolide involved a highly diastereoselective synthesis of a 2,6-cis-disubstituted tetrahydropyran (B127337) ring via a transannular cyclization. researchgate.net Furthermore, stereoselective organocatalytic reactions, such as the MacMillan organocatalytic oxyamination, have been successfully employed in the synthesis of complex molecules containing oxygen heterocycles. nih.gov

For derivatives of 1,1-dimethylisochroman-4-one, if a chiral center is introduced, for instance at the C-3 position (by replacing one of the methyl groups with another substituent) or through reactions at the carbonyl group, stereochemical control would be paramount. An electrochemically driven method for the stereoselective synthesis of protected syn-1,2-diols from vinylarenes demonstrates a modern approach to controlling diastereoselectivity in reactions involving aromatic precursors. rsc.org This method proceeds via an electrooxidation followed by nucleophilic attack, with the stereochemical outcome being predominantly syn. rsc.org

The table below highlights some stereoselective synthetic methods that could be adapted for the synthesis of chiral 1,1-dimethylisochroman-4-one derivatives.

| Method | Key Reagent/Catalyst | Stereochemical Outcome | Applicability |

| Chiral Auxiliary | N-tert-butanesulfinyl imines | Diastereoselective addition | Synthesis of chiral amine derivatives |

| Organocatalysis | MacMillan catalyst | Enantioselective oxyamination | Introduction of functional groups with stereocontrol |

| Electrochemical Synthesis | Electrochemical oxidation | Diastereoselective diol synthesis | Functionalization of vinyl derivatives |

Theoretical and Computational Chemistry Studies of 1,1 Dimethylisochroman 4 One

Molecular Modeling (e.g., MOPAC)

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. Semi-empirical methods, such as those implemented in software packages like MOPAC (Molecular Orbital PACkage), provide a computationally efficient way to study molecular properties. ifes.edu.br

A fundamental application of molecular modeling is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. baranlab.orglumpac.pro.br This process involves finding the minimum energy structure on the potential energy surface. For 1,1-Dimethylisochroman-4-one, geometry optimization would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles that define its shape.

Energy calculations associated with geometry optimization provide the relative stability of different molecular arrangements. These calculations are crucial for understanding the thermodynamics of the molecule. ifes.edu.br

Table 1: Illustrative Data from Geometry Optimization of 1,1-Dimethylisochroman-4-one

| Parameter | Optimized Value |

| C=O Bond Length | 1.22 Å |

| C-O (ether) Bond Length | 1.38 Å |

| C-C (gem-dimethyl) Bond Length | 1.54 Å |

| Dihedral Angle (O-C-C-C) | 15° |

| Heat of Formation | -50.2 kcal/mol |

Molecules are not static entities and can exist in various spatial arrangements called conformations. sapub.org Conformational analysis is the study of these different conformers and their relative energies. nih.gov For a molecule like 1,1-Dimethylisochroman-4-one, which contains a non-planar six-membered ring, several conformations are possible.

A conformational search systematically explores the potential energy surface to identify low-energy conformers. researchgate.net This analysis can reveal the most populated conformations at a given temperature and the energy barriers between them. Understanding the conformational landscape is vital as it can influence the molecule's reactivity and spectroscopic properties. researchgate.net

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method that has become a powerful tool in computational chemistry for studying the electronic structure of molecules. epfl.ch It offers a good balance between accuracy and computational cost, making it suitable for a wide range of applications in organic chemistry. researchgate.net

DFT calculations can accurately predict various spectroscopic properties, aiding in the interpretation of experimental data. For instance, the calculation of vibrational frequencies can help assign the peaks observed in infrared (IR) and Raman spectra to specific molecular vibrations. researchgate.netscifiniti.com

Electronic Circular Dichroism (ECD) spectroscopy is particularly useful for determining the absolute configuration of chiral molecules. Time-dependent DFT (TD-DFT) can simulate ECD spectra, which, when compared with experimental spectra, can establish the stereochemistry of a molecule. researchgate.net

Table 2: Predicted Vibrational Frequencies for 1,1-Dimethylisochroman-4-one using DFT

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C=O Stretch | 1685 | 1690 |

| C-O-C Stretch | 1100 | 1105 |

| CH₃ Symmetric Stretch | 2870 | 2875 |

| Aromatic C-H Stretch | 3050 | 3055 |

Note: The values in this table are hypothetical and for illustrative purposes.

DFT calculations are instrumental in elucidating the mechanisms of chemical reactions. semanticscholar.org By mapping the potential energy surface, researchers can identify transition states, intermediates, and the activation energies associated with different reaction pathways. mdpi.com This provides a detailed understanding of how a reaction proceeds, which is crucial for optimizing reaction conditions and predicting product outcomes. dntb.gov.ua For 1,1-Dimethylisochroman-4-one, DFT could be used to study its synthesis, degradation, or reactions with other molecules.

Advanced Computational Approaches in Organic Chemistry

The field of computational organic chemistry is continually evolving, with the development of more sophisticated methods and the application of existing methods to increasingly complex problems. baranlab.org These advanced approaches often involve a combination of different computational techniques to achieve higher accuracy or to study larger systems.

Examples of advanced computational approaches include:

Multi-level methods: Combining high-level quantum mechanical calculations on a small, critical part of a molecule with a lower-level method for the rest of the system.

Molecular dynamics simulations: Simulating the movement of atoms and molecules over time to study dynamic processes and solvent effects. nih.gov

Machine learning and artificial intelligence: Using large datasets of computational or experimental results to train models that can predict molecular properties or reaction outcomes with high speed and accuracy. scienceopen.com

These advanced methods hold the potential to provide even deeper insights into the chemical behavior of molecules like 1,1-Dimethylisochroman-4-one.

Applications in Advanced Organic Synthesis

1,1-Dimethylisochroman-4-one as a Synthetic Building Block

The presence of a ketone functional group and a benzylic ether linkage within the 1,1-Dimethylisochroman-4-one structure offers multiple avenues for synthetic transformations. These reactive sites allow for its use in the assembly of more intricate molecular designs, positioning it as a potentially valuable, though currently underutilized, synthetic intermediate.

Precursor in Complex Molecule Synthesis

The true value of a synthetic building block is demonstrated by its successful incorporation into the total synthesis of complex natural products or medicinally relevant compounds. While specific examples of the direct use of 1,1-Dimethylisochroman-4-one as a precursor in the total synthesis of complex molecules are not prominently reported, the broader class of isochromanones has been employed in such endeavors. For instance, derivatives of the isochroman-4-one (B1313559) scaffold have been utilized in the synthesis of compounds with potential antihypertensive activity. nih.gov

The chemical handles present in 1,1-Dimethylisochroman-4-one, namely the ketone and the ether linkage, allow for a variety of chemical manipulations. The ketone can undergo nucleophilic additions, reductions, and alpha-functionalization, while the ether linkage can potentially be cleaved under specific conditions to reveal further reactive functionalities. These latent capabilities suggest its potential as a precursor for the synthesis of more elaborate molecular frameworks, even if concrete examples are not yet widespread in the literature.

Methodologies for Constructing Diverse Molecular Architectures

The development of synthetic methodologies that allow for the elaboration of a core scaffold into a diverse range of molecular architectures is a cornerstone of modern organic synthesis. For the isochroman-4-one skeleton, a variety of synthetic methods have been developed to introduce molecular diversity. These methods can be broadly categorized based on the type of transformation.

One common approach involves the functionalization of the carbon atom adjacent to the carbonyl group (the α-position). Reactions such as aldol (B89426) condensations, Mannich reactions, and various alkylation and arylation protocols can be employed to introduce new carbon-carbon and carbon-heteroatom bonds at this position. While not specifically detailed for the 1,1-dimethyl derivative, these methodologies are generally applicable to the isochroman-4-one system.

Another strategy focuses on modifications of the aromatic ring. Electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, can be used to introduce substituents onto the benzene (B151609) ring of the isochroman-4-one core, thereby creating a library of structurally diverse analogs.

Furthermore, the carbonyl group itself can serve as a point of diversification. Its conversion to other functional groups, such as alcohols, amines, or alkenes, opens up new avenues for building molecular complexity. For example, reduction of the ketone to an alcohol, followed by dehydration, could introduce an endocyclic double bond, creating a new reactive handle for further transformations.

The following table summarizes potential synthetic transformations applicable to the isochroman-4-one scaffold, which could be explored for the construction of diverse molecular architectures from 1,1-Dimethylisochroman-4-one.

| Reaction Type | Reagents and Conditions | Potential Product Type |

| α-Alkylation | Base (e.g., LDA), Alkyl halide | α-Substituted isochroman-4-one |

| Aldol Condensation | Aldehyde/Ketone, Acid/Base catalyst | α,β-Unsaturated isochroman-4-one |

| Reduction | NaBH₄, LiAlH₄ | Isochroman-4-ol |

| Grignard Reaction | Grignard reagent (R-MgX) | Tertiary alcohol at C4 |

| Wittig Reaction | Phosphonium ylide | 4-Alkylidene-isochroman |

It is important to note that while these methodologies are well-established for related ketone-containing heterocycles, their specific application to 1,1-Dimethylisochroman-4-one would require experimental validation to ascertain the influence of the gem-dimethyl group on reactivity and selectivity.

Q & A

Q. What are the optimal synthetic routes for 1,1-Dimethylisochroman-4-one, and how can reaction conditions be systematically optimized?

Methodological Answer:

- Begin with established isochromanone synthesis protocols, such as acid-catalyzed cyclization of substituted phenolic ketones. For optimization, use a fractional factorial design to test variables (temperature, solvent polarity, catalyst loading).

- Prioritize reproducibility by documenting exact molar ratios, purification methods (e.g., column chromatography gradients), and analytical thresholds (e.g., ≥95% purity by HPLC).

- Include control experiments to validate intermediates, referencing known procedures for analogous compounds. For novel steps, provide full spectral characterization (NMR, IR, HRMS) in the main text or supplementary data .

Q. How should researchers characterize the purity and structural identity of 1,1-Dimethylisochroman-4-one using spectroscopic methods?

Methodological Answer:

- Conduct 1H/13C NMR in deuterated solvents (e.g., CDCl3) to confirm substituent positions and methyl group equivalence. Compare experimental shifts with computational predictions (DFT-based tools).

- Use IR spectroscopy to validate carbonyl stretching frequencies (~1680–1720 cm⁻¹) and absence of hydroxyl impurities. Cross-reference with databases like NIST Chemistry WebBook for consistency .

- Report melting points (±2°C range) and HRMS data (m/z with <5 ppm error) in the experimental section. For new derivatives, include elemental analysis (C, H, O within ±0.4% theoretical values) .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in reported bioactivity data for 1,1-Dimethylisochroman-4-one derivatives?

Methodological Answer:

- Perform meta-analysis of existing studies to identify variables influencing bioactivity (e.g., assay type, cell lines, compound solubility). Use statistical tools (ANOVA, regression) to isolate confounding factors.

- Replicate key experiments under standardized conditions (e.g., fixed DMSO concentration, cell passage number). Validate cytotoxicity thresholds via dose-response curves (IC50 ± SEM) with positive/negative controls .

- Address discrepancies by publishing negative results in supplementary materials to enhance transparency .

Q. How can computational modeling elucidate the electronic structure and reactivity of 1,1-Dimethylisochroman-4-one?

Methodological Answer:

- Employ density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Compare with experimental UV-Vis spectra for validation.

- Simulate reaction pathways (e.g., nucleophilic attack on the carbonyl group) using transition-state optimization. Validate with kinetic isotope effects or Hammett plots.

- Publish computational protocols in detail, including software settings and convergence criteria, to ensure reproducibility .

Q. What advanced spectroscopic techniques can resolve ambiguities in the stereochemistry of 1,1-Dimethylisochroman-4-one derivatives?

Methodological Answer:

- Apply NOESY/ROESY NMR to detect through-space correlations between methyl groups and adjacent protons.

- Use VCD (Vibrational Circular Dichroism) or ECD (Electronic Circular Dichroism) to assign absolute configuration, comparing experimental spectra with DFT-simulated curves.

- For crystalline derivatives, perform X-ray crystallography and deposit CIF files in public repositories (e.g., Cambridge Structural Database) .

Data Analysis and Reporting Guidelines

Q. How should researchers design experiments to ensure robust structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

- Synthesize a congeneric series with systematic substituent variations (e.g., electron-withdrawing/donating groups at defined positions).

- Use multivariate analysis (e.g., PCA or PLS regression) to correlate structural descriptors (logP, polar surface area) with bioactivity.

- Report p-values, confidence intervals, and effect sizes to avoid overinterpretation of weak correlations .

Q. What are best practices for validating the environmental stability of 1,1-Dimethylisochroman-4-one under varying conditions?

Methodological Answer:

- Conduct accelerated degradation studies: expose the compound to UV light (300–400 nm), elevated temperatures (40–60°C), and hydrolytic conditions (pH 3–10). Monitor degradation via LC-MS.

- Quantify half-lives using first-order kinetics and identify degradation products via MS/MS fragmentation. Compare with EPA guidelines for persistence assessment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.